

# The Pharmacokinetic Profile and Oral Bioavailability of Glumetinib: A Technical Overview

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## Compound of Interest

Compound Name: *Glumetinib*

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## Abstract

**Glumetinib** (SCC244) is a potent and highly selective oral inhibitor of the c-MET receptor tyrosine kinase, a key driver in various cancers. Understanding its pharmacokinetic (PK) profile and oral bioavailability is crucial for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the currently available preclinical and clinical pharmacokinetic data for **Glumetinib**. It includes a summary of quantitative parameters, detailed experimental methodologies, and visualizations of the c-MET signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism and disposition.

## Introduction

**Glumetinib** is an orally bioavailable, ATP-competitive inhibitor of c-MET with high selectivity.[1] The c-MET signaling pathway, when aberrantly activated, plays a significant role in cell proliferation, survival, migration, and invasion, making it a critical target in oncology.[2][3] **Glumetinib** has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET alterations.[4][5] This document synthesizes the key pharmacokinetic characteristics of **Glumetinib** in both preclinical species and humans.

## Preclinical Pharmacokinetics

Preclinical studies have been conducted in various animal models to characterize the pharmacokinetic profile of **Glumetinib**. While specific quantitative data tables from these studies are not publicly available in their entirety, descriptive information indicates that **Glumetinib** is orally bioavailable and exhibits dose-dependent anti-tumor activity.

## Experimental Protocols

### In Vivo Anti-Tumor Efficacy Studies in Mouse Xenograft Models

- Animal Models: Female BALB/c nude mice bearing subcutaneous human gastric cancer (MKN-45), lung cancer (EBC-1), or other MET-dependent tumor xenografts.
- Dosing: **Glumetinib** was administered orally (p.o.) once daily at doses of 2.5, 5, and 10 mg/kg.[1]
- Sample Collection and Analysis: Tumor volumes were measured regularly to assess anti-tumor activity. For pharmacodynamic assessments, tumors were harvested at various time points after dosing to analyze the phosphorylation status of c-MET and downstream signaling proteins like AKT and ERK via Western blotting.[3]

### Toxicology Studies in Dogs

- Animal Models: Beagle dogs were used for toxicology assessments.
- Dosing: Oral administration of **Glumetinib** was performed to evaluate its safety profile.

## Clinical Pharmacokinetics

### Phase I Dose-Escalation Study in Patients with Advanced NSCLC (NCT03466268)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Glumetinib** in patients with advanced non-small cell lung cancer.[4]

#### 3.1.1. Study Design and Methodology

- Patient Population: Patients with advanced NSCLC who had failed standard treatments.[4]
- Dosing Regimen: **Glumetinib** was administered orally once daily in escalating dose cohorts of 100 mg, 200 mg, 300 mg, and 400 mg on a 28-day cycle.[4]
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of **Glumetinib**.
- Analytical Method: A validated bioanalytical method was used to quantify **Glumetinib** concentrations in plasma.

### 3.1.2. Pharmacokinetic Results

The study demonstrated that **Glumetinib** is readily absorbed after oral administration with a half-life that supports once-daily dosing.[4]

Parameter	Result	Citation
Median Time to Maximum Concentration (Tmax)	2.0 - 6.0 hours	[4]
Mean Elimination Half-Life (t1/2)	20.43 - 35.36 hours	[4]

Note: Specific Cmax and AUC values for each dose cohort are not publicly available in the trial abstract.

## Food Effect Study in Healthy Volunteers

A study was conducted to assess the impact of food on the pharmacokinetics of a single 300 mg oral dose of **Glumetinib** in healthy subjects. This study identified **Glumetinib** as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

### 3.2.1. Study Design and Methodology

- Study Population: Healthy volunteers.

- Dosing: A single 300 mg oral dose of **Glumetinib** was administered under fasting and fed (high-fat and low-fat meal) conditions.
- Pharmacokinetic Sampling: Serial blood samples were collected over time to characterize the pharmacokinetic profile.

### 3.2.2. Pharmacokinetic Results

The study revealed a significant food effect on the oral bioavailability of **Glumetinib**.

Parameter	Fasting State	Fed State (High-Fat Meal)	Fed State (Low-Fat Meal)
C <sub>max</sub> (ng/mL)	Value not specified	Increased	Increased
AUC (ng·h/mL)	Value not specified	Increased	Increased
T <sub>max</sub> (h)	~4.0	~4.0	~4.0
t <sub>1/2</sub> (h)	~24.7 - 26.1	~24.7 - 26.1	~24.7 - 26.1
CL/F (L/h)	~12.8	~5.7	~6.3

Note: The study reported that C<sub>max</sub> and AUC approximately doubled in the fed state compared to the fasting state.

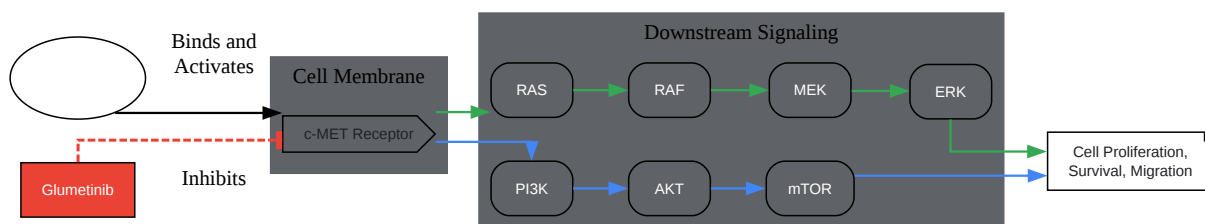
## Metabolism and Excretion

The metabolism of **Glumetinib** is a key factor in its disposition. In vitro studies suggest that it may be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Consequently, co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the plasma concentrations of **Glumetinib**, a critical consideration for clinical use.

## Visualizations

### c-MET Signaling Pathway

The following diagram illustrates the simplified c-MET signaling pathway and the point of inhibition by **Glumetinib**.

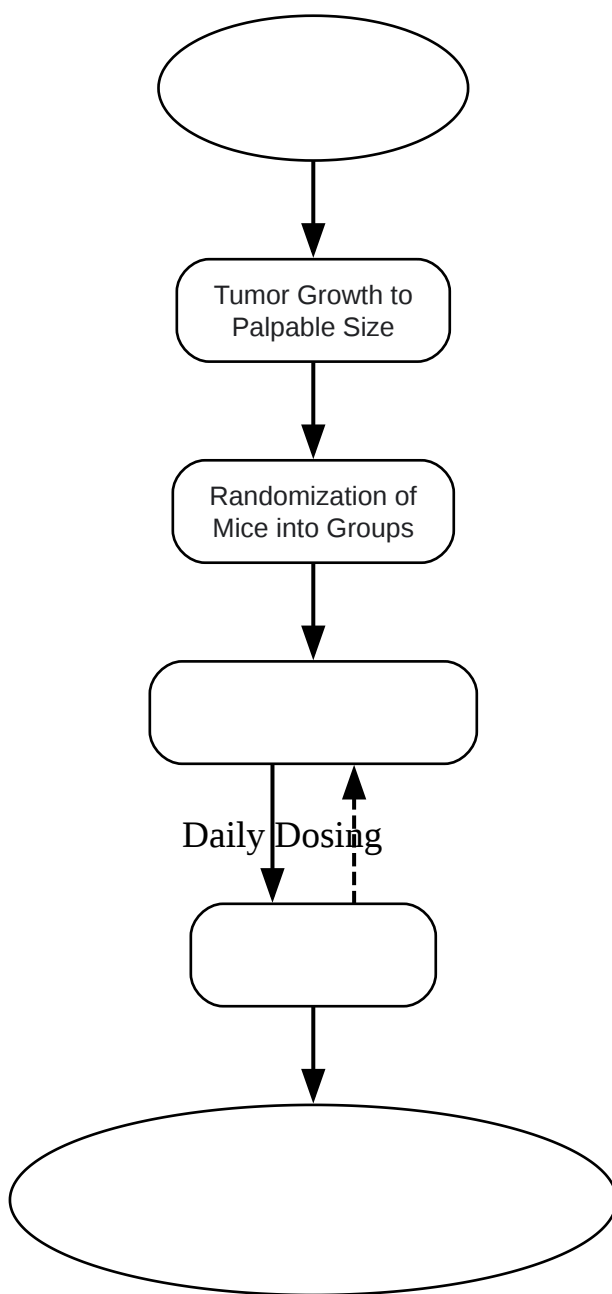


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Caption: Simplified c-MET signaling pathway and **Glumetinib**'s point of inhibition.

## Experimental Workflow for Preclinical In Vivo Studies

The diagram below outlines the general workflow for the preclinical in vivo studies conducted to evaluate the efficacy of **Glumetinib**.

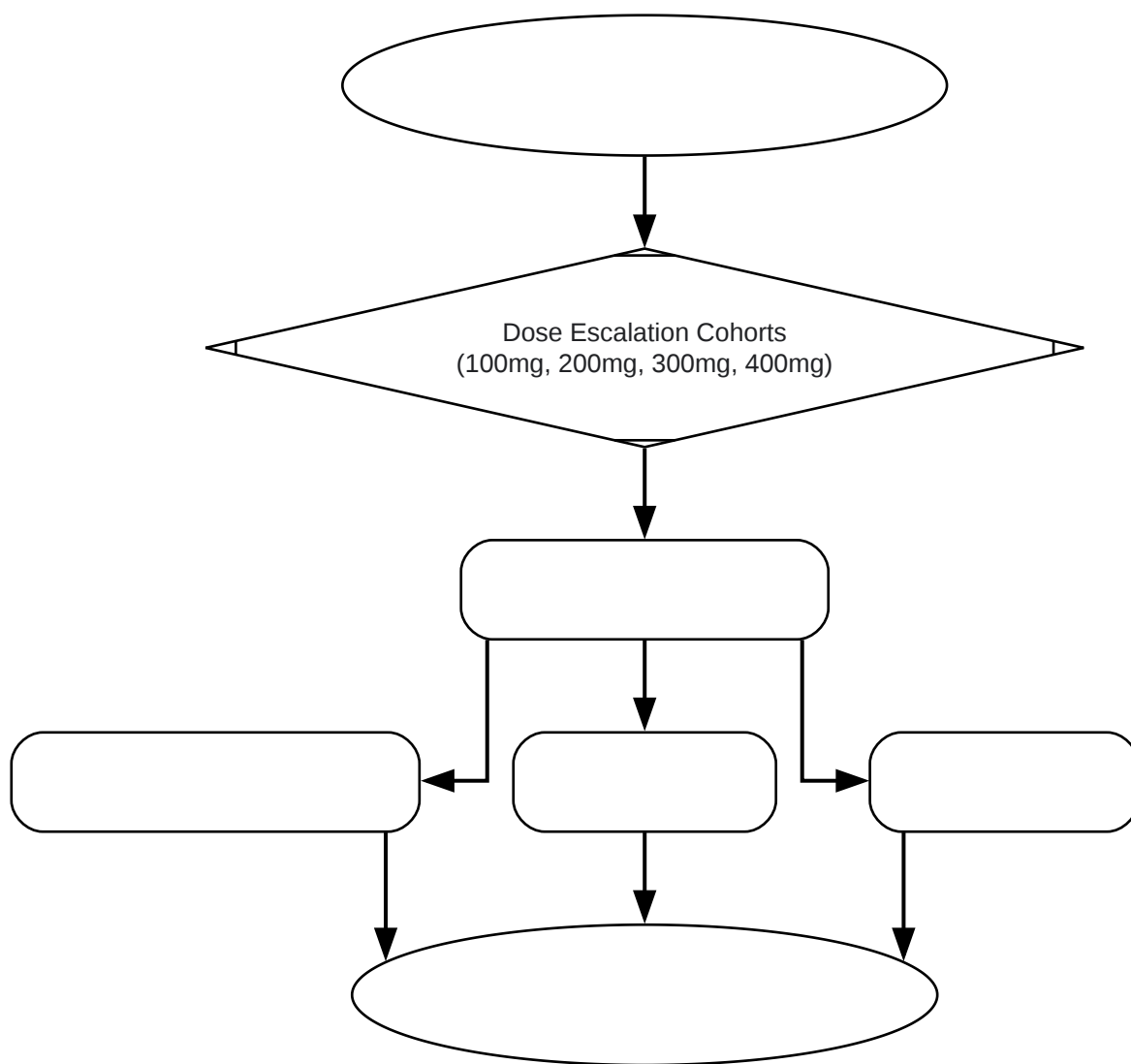


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Caption: General workflow for preclinical in vivo efficacy studies of **Glumetinib**.

## Phase I Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I dose-escalation clinical trial for **Glumetinib**.



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Caption: Workflow of the Phase I dose-escalation clinical trial for **Glumetinib**.

## Conclusion

**Glumetinib** demonstrates pharmacokinetic properties consistent with an effective oral anti-cancer agent, including rapid absorption and a half-life suitable for once-daily dosing. Its oral bioavailability is significantly influenced by food, a factor that requires consideration in clinical practice. Further detailed data from ongoing and future clinical trials will provide a more complete understanding of its pharmacokinetic profile across diverse patient populations and inform optimal dosing strategies. The preclinical and early clinical data support the continued

development of **Glumetinib** as a promising targeted therapy for cancers with MET pathway alterations.

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